molecular formula C7H6BrNO2 B12342672 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B12342672
M. Wt: 216.03 g/mol
InChI Key: QWSYWVUSTMXNPU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-acetyl-5-bromo-1H-pyridin-4-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11)

InChI Key

QWSYWVUSTMXNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be achieved through different synthetic routes. Typically, the preparation involves the following steps :

    Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom on the pyridine ring.

    Acylation: Introduction of an ethanone group to the pyridine ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds such as:

    1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodo-4-hydroxypyridin-3-YL)ethanone: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone lies in its specific reactivity and properties conferred by the bromine atom .

Biological Activity

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone, also known as 5-bromo-4-hydroxy-3-pyridinyl ethanone, features a pyridine ring substituted with a bromine atom and a hydroxyl group. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, the compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

Bacterial StrainMIC (μg/mL)Notes
E. coli32Effective against resistant strains
MRSA16Significant bactericidal activity
Pseudomonas aeruginosa64Moderate activity

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies reveal that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The IC50 values for various cancer cell lines have been reported in the range of 10 to 50 μM, indicating moderate potency .

Table 2: Cytotoxicity of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

Cell LineIC50 (μM)Mechanism of Action
HeLa25Induces apoptosis
MCF-730Cell cycle arrest
A54940Inhibition of proliferation

The biological activity of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in target cells, leading to cell death.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by MDPI, the antimicrobial efficacy of various derivatives of pyridine was evaluated. Among them, 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone displayed significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

A recent publication explored the anticancer properties of several pyridine derivatives, including 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone. The study revealed that this compound effectively reduced tumor growth in xenograft models, suggesting its applicability in cancer therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.